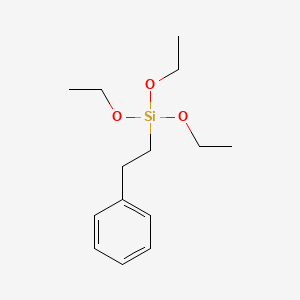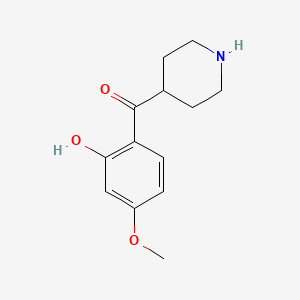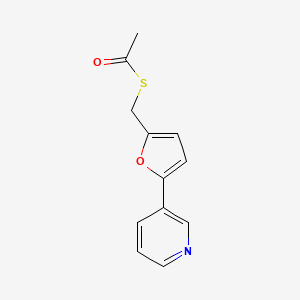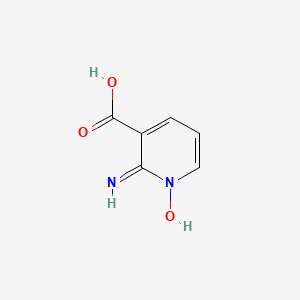
Benzyl((benzyloxy)carbonyl)-L-lysinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl((benzyloxy)carbonyl)-L-lysinate is a compound that belongs to the class of organic compounds known as amino acid derivatives. It is a derivative of L-lysine, an essential amino acid, and is often used in organic synthesis, particularly in peptide synthesis. The compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group, which is used to protect the amino group of lysine during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl((benzyloxy)carbonyl)-L-lysinate typically involves the protection of the amino group of L-lysine using benzyl chloroformate. The reaction is carried out in the presence of a base, such as sodium hydroxide or sodium bicarbonate, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
L-lysine+benzyl chloroformate→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of automated peptide synthesizers, which allow for the efficient and scalable synthesis of peptide derivatives. The use of solid-phase peptide synthesis (SPPS) techniques can also be employed to facilitate the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl((benzyloxy)carbonyl)-L-lysinate undergoes various chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl protecting group can be removed by hydrolysis using acidic or basic conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxycarbonyl group is replaced by other functional groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Substitution: Nucleophiles such as amines or alcohols.
Oxidation and Reduction: Oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride).
Major Products Formed
Hydrolysis: L-lysine and benzyl alcohol.
Substitution: Various substituted lysine derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction.
Applications De Recherche Scientifique
Benzyl((benzyloxy)carbonyl)-L-lysinate has several scientific research applications, including:
Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of Benzyl((benzyloxy)carbonyl)-L-lysinate involves the protection of the amino group of lysine, which prevents it from participating in unwanted side reactions during chemical synthesis. The benzyloxycarbonyl group can be selectively removed under specific conditions, allowing for the controlled release of the amino group for further reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl chloroformate: Used for the protection of amino groups in organic synthesis.
N-Benzyloxycarbonyl-L-glutamic acid: Another amino acid derivative with a benzyloxycarbonyl protecting group.
N-Carbobenzoxy-L-glutamic acid 5-benzyl ester: Similar in structure and function to Benzyl((benzyloxy)carbonyl)-L-lysinate.
Uniqueness
This compound is unique in its specific application for protecting the amino group of lysine, which is essential for the synthesis of peptides and proteins. Its stability and ease of removal make it a valuable tool in organic synthesis and peptide chemistry.
Propriétés
Numéro CAS |
5591-94-6 |
|---|---|
Formule moléculaire |
C21H26N2O4 |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
benzyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C21H26N2O4/c22-14-8-7-13-19(20(24)26-15-17-9-3-1-4-10-17)23-21(25)27-16-18-11-5-2-6-12-18/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25)/t19-/m0/s1 |
Clé InChI |
GCKQVXGRLKRLHJ-IBGZPJMESA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)[C@H](CCCCN)NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)C(CCCCN)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B8671700.png)
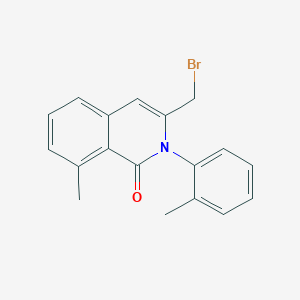
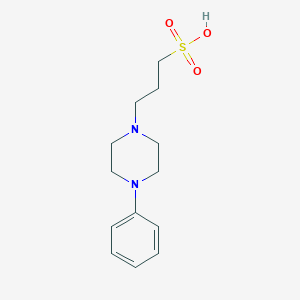
![(2S)-2-[(benzyloxy)methyl]-1,4-dioxane](/img/structure/B8671719.png)
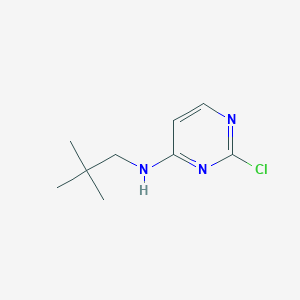
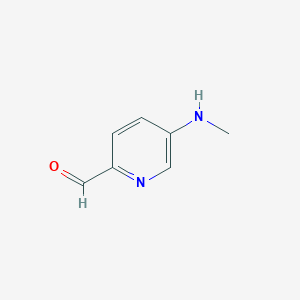
![4-[(dimethylamino)methyl]cyclohexan-1-one](/img/structure/B8671737.png)
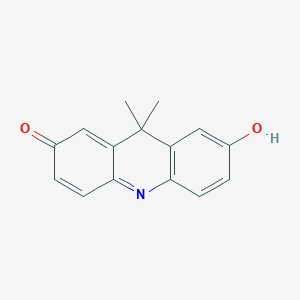
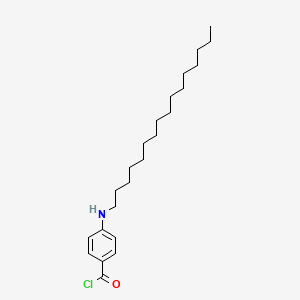
![4-[2-(Ethylamino)ethyl]benzene-1,2-diol;hydrobromide](/img/structure/B8671766.png)
